

# Spectroscopic Profile of 4-Hydroxybenzyl Alcohol: A Technical Guide

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Compound of Interest		
Compound Name:	4-Hydroxybenzyl Alcohol	
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This technical guide provides a comprehensive overview of the spectroscopic data for **4-hydroxybenzyl alcohol**, a key intermediate in various chemical syntheses and a compound of interest in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **4-hydroxybenzyl alcohol**, providing a quick reference for compound identification and characterization.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent	Spectromet er Frequency
7.29	d	2H	Ar-H (ortho to CH <sub>2</sub> OH)	D₂O	500 MHz
6.90	d	2H	Ar-H (ortho to OH)	D₂O	500 MHz
4.54	S	2H	-CH <sub>2</sub> OH	D <sub>2</sub> O	500 MHz



Note: The hydroxyl protons (-OH) are often not observed in D2O due to deuterium exchange.

#### <sup>13</sup>C NMR Data

Chemical Shift (δ) ppm	Assignment	Solvent
157.85	C-OH (aromatic)	D <sub>2</sub> O
134.90	C-CH <sub>2</sub> OH (aromatic)	D <sub>2</sub> O
132.29	CH (aromatic, ortho to CH <sub>2</sub> OH)	D <sub>2</sub> O
118.17	CH (aromatic, ortho to OH)	D <sub>2</sub> O
66.27	-CH₂OH	D <sub>2</sub> O

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3200	Strong, Broad	O-H stretch (phenolic and alcoholic)
3050 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
1610, 1510, 1450	Medium to Strong	C=C stretch (aromatic ring)
1240	Strong	C-O stretch (phenolic)
1010	Strong	C-O stretch (primary alcohol)

# **Mass Spectrometry (MS)**



m/z	Relative Intensity (%)	Assignment	Ionization Method
124	100	[M]+ (Molecular Ion)	Electron Ionization (EI)
107	40	[M - OH]+	EI
95	94	[M - CH₂OH]+	EI
77	94	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	El

# **Experimental Protocols**

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation: A solution of **4-hydroxybenzyl alcohol** (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., Deuterium Oxide -  $D_2O$ , Chloroform-d - CDCl<sub>3</sub>, or Dimethyl Sulfoxide-d<sub>6</sub> - DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. The concentration is adjusted to ensure adequate signal-to-noise ratio.

#### **Data Acquisition:**

- ¹H NMR: The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer. A standard single-pulse experiment is used with a 90° pulse angle. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio. The relaxation delay is set to be at least 5 times the longest T₁ relaxation time of the protons of interest.
- ¹³C NMR: The ¹³C NMR spectrum is acquired on the same spectrometer. A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal of carbon atoms. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm). A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.



Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

## Infrared (IR) Spectroscopy

Sample Preparation:

- KBr Pellet: A small amount of 4-hydroxybenzyl alcohol (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
  onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good
  contact between the sample and the crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>). Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

### **Mass Spectrometry (MS)**

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:

- Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.
- Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first dissolved in a
  volatile solvent and injected into a gas chromatograph. The components are separated in the
  GC column and then introduced into the mass spectrometer.







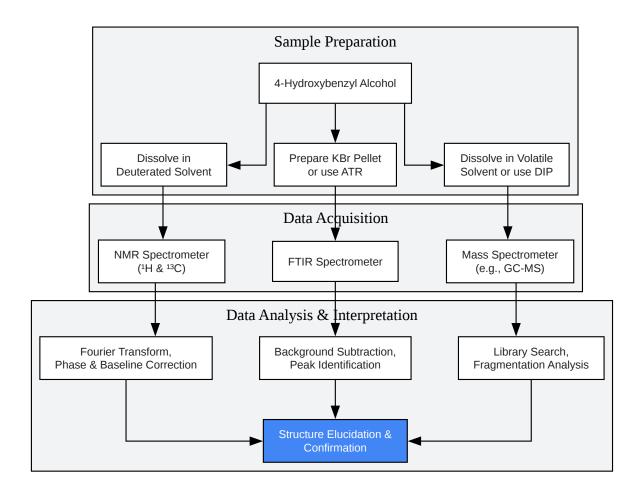
Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules like **4-hydroxybenzyl alcohol**. In the EI source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-hydroxybenzyl alcohol**.





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Caption: General workflow for spectroscopic analysis.

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